![molecular formula C10H10ClNO B2411681 (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime CAS No. 71288-82-9](/img/structure/B2411681.png)
(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime
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Description
“(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime” is an organic compound that belongs to the class of oximes . Oximes are organic compounds with the general formula RR’C=N−OH, where R and R’ are organic side-chains . They are important and prolific functional groups in organic chemistry .
Synthesis Analysis
Oxime esters, which include “(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis
The molecular structure of “(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime” can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Physical And Chemical Properties Analysis
The molecular weight of “(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime” is 99.1311 . More detailed physical and chemical properties might be available in specialized databases .Mechanism of Action
Future Directions
Oxime esters, including “(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime”, have gained great attention in the last decade due to their potential biological activities and wide variety of synthetic applications . Future research may focus on developing more efficient methods for the synthesis of oxime ethers and exploring their potential applications in various fields .
properties
IUPAC Name |
(NE)-N-[(4-chlorophenyl)-cyclopropylmethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2/b12-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWYKLRZLXIEGC-ZRDIBKRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NO)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=N\O)/C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime |
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